

An In-depth Technical Guide to 3-Desacetyl Cefotaxime Lactone

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Compound of Interest

Compound Name: 3-Desacetyl Cefotaxime lactone

Cat. No.: B15560126

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Desacetyl Cefotaxime Lactone is a significant, biologically active metabolite of the third-generation cephalosporin antibiotic, cefotaxime. It is also recognized as a degradation product and impurity in various cephalosporin preparations. This technical guide provides a comprehensive overview of **3-Desacetyl Cefotaxime Lactone**, encompassing its physicochemical properties, mechanism of action, in vitro antimicrobial activity, and pharmacokinetic profile. Detailed experimental protocols for its analysis and a discussion of its synergistic effects with the parent drug, cefotaxime, are also presented. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

3-Desacetyl Cefotaxime Lactone is a derivative of cefotaxime, a widely used third-generation cephalosporin antibiotic. It is formed in vivo through the metabolism of cefotaxime and its primary metabolite, desacetylcefotaxime.^[1] The presence of this lactone is of interest due to its own antimicrobial activity and its potential to interact synergistically with cefotaxime. Furthermore, as an impurity and degradation product in cephalosporin formulations, its characterization and quantification are crucial for quality control in the pharmaceutical industry.^{[2][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **3-Desacetyl Cefotaxime Lactone** is provided in the table below.

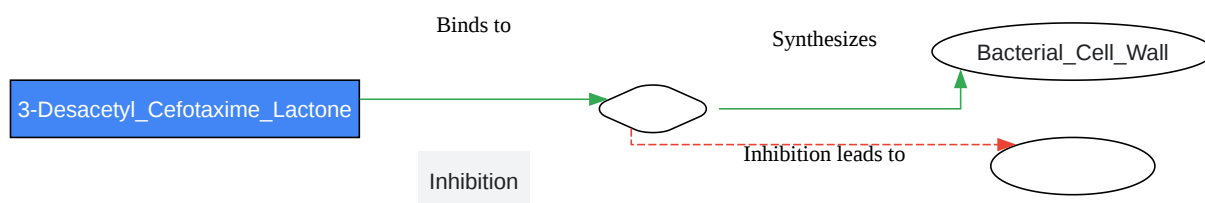
Property	Value	Reference
IUPAC Name	(2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.0 ^{2,5}]undec-1(8)-en-4-yl]-2-(methoxyimino)acetamide	[3]
CAS Number	66340-33-8	[3]
Molecular Formula	C ₁₄ H ₁₃ N ₅ O ₅ S ₂	[3]
Molecular Weight	395.41 g/mol	[3]
Appearance	White to off-white solid	[4]
Solubility	Very slightly soluble (0.4 g/L at 25°C)	[5]
pKa (Predicted)	8.25 ± 0.20	[5]
Melting Point	>220°C (decomposes)	[6]

Mechanism of Action

As a β -lactam antibiotic, the primary mechanism of action of **3-Desacetyl Cefotaxime Lactone** is the inhibition of bacterial cell wall synthesis. This occurs through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inactivation of PBPs leads to the weakening of the bacterial cell wall and subsequent cell lysis.

Bacterial resistance to **3-Desacetyl Cefotaxime Lactone** can arise through several mechanisms, the most significant being the production of β -lactamase enzymes. These enzymes hydrolyze the β -lactam ring, rendering the antibiotic inactive. Other resistance

mechanisms include alterations in the target PBPs and modifications in the outer membrane permeability of the bacteria, which can limit the access of the antibiotic to its target.[7][8]



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Mechanism of action of **3-Desacetyl Cefotaxime Lactone**.

In Vitro Antimicrobial Activity

3-Desacetyl Cefotaxime Lactone exhibits notable in vitro activity against a range of bacteria, although it is generally less potent than its parent compound, cefotaxime. The table below summarizes the Minimum Inhibitory Concentrations (MICs) for various bacterial species.

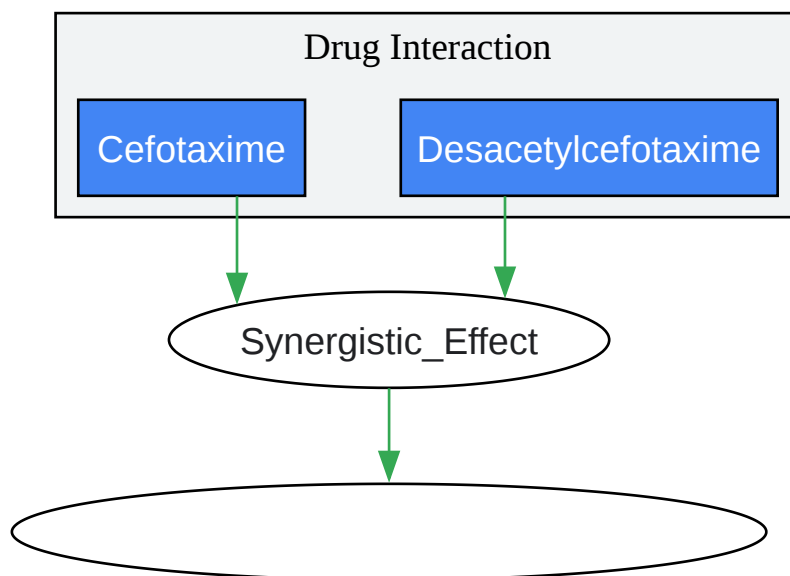
Bacterial Species	Inoculum Size (cells/mL)	MIC ₉₀ (µg/mL)	Reference
Streptococcus pneumoniae	10 ⁸	0.39	[9]
Streptococcus pneumoniae	10 ⁶	0.20	[9]
Streptococcus agalactiae	10 ⁸	0.39	[9]
Streptococcus agalactiae	10 ⁶	0.20	[9]

It has been observed that the activity of desacetylcefotaxime (the precursor to the lactone) is approximately one-tenth that of cefotaxime against common Enterobacteriaceae.[10] However,

its activity is superior to that of some other cephalosporins against certain strains.[10]

Synergistic Effects with Cefotaxime

A significant aspect of **3-Desacetyl Cefotaxime Lactone**'s biological profile is its synergistic interaction with cefotaxime. Studies have shown that the combination of cefotaxime and its desacetyl metabolite can lead to enhanced antimicrobial activity against a variety of pathogens, including anaerobic bacteria and staphylococci.[11][12] This synergy can result in a significant reduction in the MIC of cefotaxime, which is clinically relevant, particularly in infections where the parent drug alone may be less effective.[10][13] The combination has been shown to be synergistic against a majority of tested anaerobic organisms.[12]



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Synergistic interaction between Cefotaxime and its metabolite.

Pharmacokinetics

3-Desacetyl Cefotaxime Lactone is formed from desacetylcefotaxime, which is a major metabolite of cefotaxime. Following administration of cefotaxime, it is metabolized in the liver and excreted primarily by the kidneys. While specific pharmacokinetic parameters for the lactone are not extensively detailed, studies on cefotaxime and desacetylcefotaxime provide insights into its formation and clearance. The half-life of desacetylcefotaxime is generally longer than that of cefotaxime.

Experimental Protocols

Synthesis and Purification

A detailed, publicly available, step-by-step protocol for the specific synthesis of **3-Desacetyl Cefotaxime Lactone** is not readily found in the literature, as it is often considered a metabolite or impurity. However, its formation can be understood as an intramolecular cyclization of desacetylcefotaxime. A general conceptual workflow for its preparation and purification from a solution containing desacetylcefotaxime would involve the following steps:

Conceptual workflow for lactone synthesis and purification.

Methodology:

- **Lactonization:** The lactonization of the hydroxy acid precursor (desacetylcefotaxime) can be promoted under acidic conditions. This involves dissolving the starting material in a suitable solvent and adjusting the pH to facilitate intramolecular esterification.
- **Extraction:** The reaction mixture would then be subjected to liquid-liquid extraction to separate the lactone from the more polar starting material and other impurities.
- **Chromatographic Purification:** The crude product would be purified using column chromatography. A common technique for lactone purification is flash chromatography on silica gel.^[14] The choice of solvent system would be critical to achieve good separation.^[14]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method is suitable for the analysis of **3-Desacetyl Cefotaxime Lactone**.

- **Column:** C18 reversed-phase column.
- **Mobile Phase:** A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). A mobile phase of acetonitrile/0.05 M potassium dihydrogen phosphate (pH 3) (18:82, v/v) has been reported for a similar lactone.^{[15][16]}

- Detection: UV detection at a wavelength where the compound exhibits significant absorbance.
- Flow Rate: Typically around 1 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation of **3-Desacetyl Cefotaxime Lactone**. While specific spectral data for this compound is not readily available in public databases, general chemical shift regions for similar cephalosporin structures can be predicted. The spectra would confirm the presence of the thiazole ring, the methoxyimino group, the β -lactam ring, and the newly formed lactone ring.

Mass Spectrometry (MS):

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable ionization technique. The fragmentation of lactones in mass spectrometry often involves characteristic neutral losses, such as water and carbon monoxide.^{[1][6]}

Conclusion

3-Desacetyl Cefotaxime Lactone is a multifaceted molecule of significant interest in the fields of pharmacology and pharmaceutical sciences. Its intrinsic antimicrobial activity and synergistic effects with cefotaxime highlight its clinical relevance. A thorough understanding of its properties, formation, and analytical characterization is essential for the development of new antimicrobial strategies and for ensuring the quality and safety of cephalosporin-based therapies. This technical guide provides a foundational resource for professionals engaged in these areas of research and development.

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